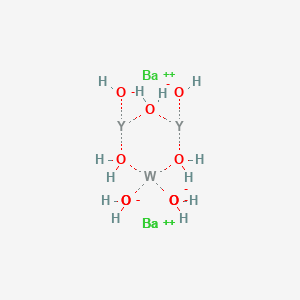
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Overview
Description
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is a complex inorganic compound that consists of barium ions, tungsten ions, yttrium ions, and hexahydroxide groups, along with three molecules of water of hydration
Mechanism of Action
Target of Action
Studies have shown that barium and barium oxide on tungsten have applications in understanding the mechanism of operation of an impregnated tungsten cathode .
Mode of Action
It is known that barium tungstate (bawo4) nanorods were synthesized by a hydrothermal process
Result of Action
It is known that when excited at 265 nm, bawo4 nanorods show the intrinsic emission band centered at 467 nm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);tungsten;yttrium;hexahydroxide;trihydrate typically involves the reaction of barium salts, tungsten salts, and yttrium salts in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired hexahydroxide complex. The general reaction can be represented as follows:
[ \text{Ba}^{2+} + \text{WO}_4^{2-} + \text{Y}^{3+} + 6\text{OH}^- + 3\text{H}_2\text{O} \rightarrow \text{BaWO}_4\cdot\text{Y(OH)}_6\cdot3\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the reactants are mixed in large reactors. The reaction mixture is then filtered, and the solid product is washed and dried to obtain the pure compound. The process parameters such as temperature, concentration, and pH are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The tungsten ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The hydroxide groups can be substituted by other ligands under appropriate conditions.
Hydrolysis Reactions: The compound can hydrolyze in the presence of water, leading to the release of hydroxide ions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for redox reactions.
Substituting Ligands: Such as chloride ions or ammonia for substitution reactions.
Acidic or Basic Conditions: To facilitate hydrolysis or other pH-dependent reactions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent used, various tungsten oxides or oxyanions can be formed.
Substitution Products: Compounds with different ligands replacing the hydroxide groups.
Hydrolysis Products: Release of hydroxide ions and possible formation of simpler hydroxide complexes.
Scientific Research Applications
Chemistry
In chemistry, barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is studied for its coordination chemistry and potential as a precursor for other complex compounds.
Biology
In biological research, this compound can be used to study the effects of heavy metals and their complexes on biological systems.
Medicine
While not commonly used in medicine, the compound’s components (such as barium and yttrium) have applications in medical imaging and treatments.
Industry
In industry, the compound may find use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
Comparison with Similar Compounds
Similar Compounds
Barium Tungstate: Similar in containing barium and tungsten but lacks yttrium and hexahydroxide groups.
Yttrium Hydroxide: Contains yttrium and hydroxide but lacks barium and tungsten.
Tungsten Hexahydroxide: Contains tungsten and hydroxide but lacks barium and yttrium.
Uniqueness
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is unique due to the combination of barium, tungsten, and yttrium in a single complex, along with the presence of hexahydroxide groups and water of hydration
Properties
IUPAC Name |
barium(2+);tungsten;yttrium;hexahydroxide;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.9H2O.W.2Y/h;;;9*1H2;;;/q3*+2;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVMVIDZXFVJTO-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y].[Y].[Ba+2].[Ba+2].[Ba+2].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3H12O9WY2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37265-86-4 | |
| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037265864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium yttrium tungsten oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[Bis(diphenylphosphino)methyl]pyridine](/img/structure/B1602218.png)


